2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
CAS No.: 109532-65-2
Cat. No.: VC20840499
Molecular Formula: C9H5N3OS2
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109532-65-2 |
|---|---|
| Molecular Formula | C9H5N3OS2 |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) |
| Standard InChI Key | GLDIUGAQMAVELC-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CSC(=C1)C2=C(C(=O)N=C(N2)S)C#N |
| SMILES | C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N |
| Canonical SMILES | C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N |
Introduction
Chemical Identity and Structural Characteristics
The subject compound is a substituted pyrimidine derivative characterized by several key functional groups organized around a central pyrimidine core. The structural composition includes a thiophene ring at position 4, a mercapto group at position 2, and a carbonitrile group at position 5, creating a unique molecular architecture with specific chemical and biological properties.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile |
| CAS Number | 109532-65-2 |
| Molecular Formula | C₉H₅N₃OS₂ |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
The compound is formally identified through its unique CAS registry number (109532-65-2), which distinguishes it from related analogs in the scientific literature and commercial catalogs. The molecular formula (C₉H₅N₃OS₂) indicates a relatively compact structure containing multiple heteroatoms including nitrogen, oxygen, and sulfur, contributing to its heterocyclic nature and potential for various intermolecular interactions .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and structural interpretations:
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5-CYANO-6-(THIEN-2-YL)-2-THIOURACIL
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4-Hydroxy-2-mercapto-6-thien-2-ylpyrimidine-5-carbonitrile
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4-Oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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5-Pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-4-oxo-6-(2-thienyl)-2-thioxo-
These various nomenclatures reflect the tautomeric nature of the pyrimidine core, which can exist in different resonance forms depending on the environmental conditions and analytical techniques employed for characterization. The thiouracil designation highlights its structural similarity to natural nucleobases, potentially relevant for biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile significantly influence its behavior in various experimental systems and applications. These properties determine its solubility, reactivity, and potential for interaction with biological substrates.
Physical Appearance and Basic Properties
Based on data for closely related compounds in the same structural family, 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile likely appears as a salmon-colored powder in its pure form . Its melting point would be expected to be in the range of 200-202°C, consistent with similar derivatives documented in the literature . This relatively high melting point indicates significant intermolecular forces, likely including hydrogen bonding and π-stacking interactions between the aromatic rings.
Structural Features and Reactivity
The compound exhibits several key structural characteristics that define its chemical behavior:
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The pyrimidine core provides a rigid, aromatic scaffold
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The thiophene substituent introduces additional aromaticity and potential for π-conjugation
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The mercapto group at position 2 offers potential for hydrogen bonding and nucleophilic reactions
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The carbonitrile group at position 5 introduces electron-withdrawing character and potential for further functionalization
These structural elements collectively determine the compound's reactivity profile and potential for interactions with biological targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups creates possibilities for diverse chemical transformations and modifications to optimize biological activity.
Synthesis and Characterization
The synthesis of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step reaction sequences that require careful control of reaction conditions to achieve acceptable yields and purity.
Analytical Characterization
Confirmation of the structure and purity of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically employs multiple complementary analytical techniques:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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Elemental analysis for composition confirmation
These analytical approaches collectively provide a comprehensive characterization of the compound's identity and purity, essential for research applications and evaluation of structure-activity relationships.
Biological Activities
The biological profile of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile and closely related derivatives encompasses several significant pharmacological activities, making this compound class of interest for drug discovery efforts.
Antimicrobial Properties
Research on structurally similar compounds provides insight into potential antimicrobial activities of this compound. Pyrimidine derivatives containing thiophene rings have demonstrated significant activity against both gram-positive and gram-negative bacteria . Specifically, compounds with substituted phenyl and thiophene moieties, similar to the structural elements in our target compound, have shown promising activity against bacterial strains such as Escherichia coli .
Studies on 2-mercaptopyrimidine derivatives (labeled as RPY 1-RPY 8 in the literature) have demonstrated moderate antifungal activity when compared with standard antifungal agents such as fluconazole . This suggests that the mercapto group at position 2 of the pyrimidine ring contributes significantly to the antifungal properties of these compounds, potentially through interaction with fungal cell targets.
Antitubercular Activity
Related pyrimidine derivatives containing thiophene substituents have shown notable activity against Mycobacterium tuberculosis. Compounds designated as 4-(substituted phenyl)-6-(thiophen-2-yl) pyrimidin-2-ol with specific substitutions (4-nitro, 4-amino, 4-fluoro, and 3-nitro) have demonstrated potent antitubercular activity when compared with standard drugs such as isoniazid .
This suggests that the basic structural framework present in 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile could potentially confer similar activity, though specific testing of this exact compound against tuberculosis would be required for confirmation.
Antioxidant Properties
Research on related 2-mercaptopyrimidine derivatives has revealed moderate antioxidant activity compared to standard antioxidants such as ascorbic acid . This activity suggests these compounds may have potential applications in addressing oxidative stress mechanisms involved in various disease states. The thiophene ring and mercapto functionality likely contribute to this activity through their ability to participate in redox processes.
Structure-Activity Relationships
The biological activities of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can be better understood by examining structure-activity relationships across similar compounds, providing insights into which structural features are critical for specific biological effects.
Key Structural Elements
Several structural features appear particularly important for the biological activity of this compound class:
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The pyrimidine core provides a scaffold recognized by numerous biological systems
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The mercapto group at position 2 contributes significantly to antimicrobial activities
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The thiophene substituent affects binding to biological targets and may enhance membrane permeability
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The carbonitrile group likely influences electron distribution and potential hydrogen bonding interactions
Studies on related compounds indicate that modifications at these positions can significantly alter biological activity profiles, suggesting potential for optimization through targeted structural modifications .
Comparison with Related Compounds
Analysis of closely related compounds reveals important structural variations that influence biological activity:
| Compound | Structural Difference | Notable Activity |
|---|---|---|
| 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile | Reference compound | Multiple potential activities |
| 4-(4-nitrophenyl)-6-(thiophen-2-yl) pyrimidin-2-ol | Phenyl substitution, hydroxy instead of mercapto | Enhanced antibacterial activity against E. coli |
| 2-mercaptopyrimidine derivatives (RPY series) | Various substituents | Moderate antifungal activity |
| 6-(4-methylphenyl)-4-(nitrophenyl) pyrimidin-2-ol | Different ring substitution pattern | Significant antitubercular activity (MIC 6.25μg/ml) |
This comparative analysis highlights how specific structural modifications can optimize activity against particular biological targets, providing direction for future medicinal chemistry efforts .
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